Research has shown that 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives exhibit a range of biological activities, including antifungal [], antitumor [], and antiviral [] properties. They have also been investigated for their potential use in materials science [, ] and as intermediates in the synthesis of complex molecules [, ].
3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring with a tert-butyl group at the third position, a methyl group at the first position, and a carboxylic acid group at the fourth position. This compound is notable for its potential applications in various fields, including medicinal chemistry, where it is investigated for its biological activities and therapeutic potential.
This compound can be synthesized through various organic synthesis methods, primarily involving cyclocondensation reactions of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The specific synthetic routes often depend on the desired purity and yield of the final product.
3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid is classified as a pyrazole derivative, which falls under the broader category of heterocyclic compounds. It is recognized for its unique structural features that contribute to its chemical reactivity and biological activity.
The synthesis of 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid generally involves cyclocondensation reactions. A common method includes:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize side products. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular formula for 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid is C₁₁H₁₄N₂O₂. The structure consists of:
3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid can participate in several chemical reactions:
The mechanism of action for 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid primarily involves its interaction with specific biological targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to various therapeutic effects such as anti-inflammatory, antimicrobial, or anticancer activities. The precise pathways depend on the compound's structure and its interactions with target molecules.
3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid typically appears as a solid at room temperature. It has a melting point that can vary based on purity but generally falls within a specific range indicative of its crystalline form.
The compound exhibits typical characteristics of carboxylic acids, including acidity and reactivity towards bases and alcohols. It is soluble in polar solvents like water and ethanol but may have limited solubility in nonpolar solvents.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are often employed to confirm the identity and purity of synthesized compounds.
3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific applications:
The synthesis of 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1152548-57-6) centers on constructing its pyrazole ring through cyclocondensation reactions. A prevalent approach involves reacting tert-butyl-substituted β-diketones with methylhydrazine derivatives. Key to this method is maintaining anhydrous conditions and controlled temperatures (0–20°C) to prevent N2-alkylation byproducts [3] [8]. The tert-butyl group at the C3 position is introduced early, leveraging the steric bulk of tert-butyl acetoacetate to direct regiochemistry during ring closure [3]. A patent (WO2014120397A1) details a modified protocol using in situ carbon dioxide activation, where pressurized CO₂ (2–5 atm) enhances the electrophilicity of the diketone carbonyl, accelerating cyclization and improving yield to >80% . The reaction typically employs toluene or xylene as solvents, facilitating azeotropic water removal and shifting equilibrium toward product formation .
Table 1: Cyclocondensation Reaction Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Solvent | Ethanol | Toluene/Xylene | +25% |
Temperature | Reflux | 0–20°C (gradual warm) | Reduced byproducts |
CO₂ Pressure | Ambient | 3 atm | +30% |
Reaction Time | 24 h | 1.5–2 h | Faster completion |
Regiocontrol in pyrazole synthesis is critical due to the potential for isomeric contamination (e.g., 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid, CAS 175277-09-5) [7]. The C3 tert-butyl group is installed prior to ring formation using asymmetrical β-keto esters, where the bulkier substituant preferentially occupies the C3 position during methylhydrazine cyclization [3] [8]. Computational studies (log P = 0.01, TPSA = 55.12 Ų) confirm that the electron-donating tert-butyl group stabilizes the C4-carboxylic acid via hyperconjugation, making C4 electrophilic for subsequent functionalization [6]. Nuclear Overhauser Effect (NOE) NMR data validates regiochemistry: irradiation of the tert-butyl protons enhances the C5 proton signal, confirming proximity. Conversely, 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1)—lacking the tert-butyl group—exhibits lower steric discrimination, yielding mixtures without stringent temperature control [6].
Table 2: Regiochemistry of Pyrazole Carboxylic Acid Isomers
Compound | CAS Number | Substituent at C3 | Substituent at C4 | Key Distinguishing Feature |
---|---|---|---|---|
Target Compound | 1152548-57-6 | tert-Butyl | Carboxylic acid | NOE between C5-H and tert-butyl |
Isomer A | 175277-09-5 | Methyl | Carboxylic acid | NOE between C4-H and tert-butyl |
Isomer B | 5952-92-1 | H | Carboxylic acid | No C3 substituent |
Carboxylic acid installation at C4 employs three primary strategies: (1) Alkaline hydrolysis of pre-formed esters (e.g., ethyl 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylate), (2) Oxidative cleavage of formyl groups, or (3) Direct carbonation of C4-metalated pyrazoles. Hydrolysis using potassium carbonate (K₂CO₃) in ethanol/water (80°C, 2h) achieves 95% purity but risks ester transesterification [1] . A superior alternative is in situ carboxylation via C4 lithiation: reacting the bromopyrazole precursor with n-butyllithium (-78°C) followed by CO₂ quenching yields the acid directly, minimizing side reactions . Purification involves acidification to pH 2–3, inducing precipitation, and recrystallization from ethanol/water to obtain white powders with ≥95% purity (validated via HPLC) [1] [3]. For scale-up, sodium carbonate (Na₂CO₃) proves cost-effective, though residual sodium must be monitored (<200 ppm) per pharmaceutical guidelines .
Table 3: Comparison of Carboxylation Methods
Method | Conditions | Yield | Purity | Limitations |
---|---|---|---|---|
Ester Hydrolysis | 2M K₂CO₃, EtOH/H₂O, 80°C, 2h | 75–85% | ≥95% | Transesterification in ethanol |
Direct Carbonation | 1. n-BuLi, THF, -78°C2. CO₂(g), 1 atm3. H⁺ workup | 88–92% | 97% | Cryogenic conditions |
Oxidative Cleavage | NaClO₂, NaH₂PO₄, tert-butanol/H₂O | 70% | 90% | Over-oxidation to CO₂ |
Conventional batch synthesis of 3-tert-butyl-1-methyl-1H-pyrazole-4-carboxylic acid faces scalability challenges due to exothermic steps (e.g., lithiation) and gas-liquid mass transfer limitations in carboxylation. Continuous flow microreactors address these by enabling:
Table 4: Continuous Flow Process Parameters
Stage | Key Parameters | Output Metrics |
---|---|---|
Cyclization | Solvent: TolueneTemp: 100°CResidence Time: 5 min | Conversion: 98%Regioselectivity: 95:5 |
C4-Lithiation | Equiv. n-BuLi: 1.05Temp: -78°CResidence Time: 10 sec | Metalation Efficiency: 99% |
Carbonation | CO₂ Pressure: 30 barResidence Time: 30 sec | Carboxylation Yield: 93% |
Workup | Acid: 2M HClSeparation: Centrifugal | Purity: 97%Solid Form: Free-flowing powder |
Comprehensive Compound Data
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3